molecular formula C16H23FN2O3S B4845511 1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No. B4845511
M. Wt: 342.4 g/mol
InChI Key: ABIXBCGKMHVEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of sulfonylpiperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with various neurotransmitter receptors in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This results in the modulation of neurotransmitter release and the regulation of neuronal activity in various brain regions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine are complex and depend on the specific receptors it interacts with. It has been shown to increase dopamine and serotonin release in various brain regions, which can lead to changes in mood, motivation, and cognition. It has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic applications in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine in lab experiments include its high potency and selectivity for specific neurotransmitter receptors, which allows for precise modulation of neuronal activity. Its relatively simple synthesis method and availability also make it a cost-effective tool for scientific research. However, its complex mechanism of action and potential off-target effects on other neurotransmitter systems can also be a limitation in some experimental settings.

Future Directions

There are several future directions for the study of 1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. One potential direction is the investigation of its therapeutic potential in the treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is the development of more selective and potent derivatives of 1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine that can target specific neurotransmitter systems. Additionally, the use of advanced imaging techniques such as positron emission tomography and functional magnetic resonance imaging can provide further insights into the mechanisms underlying the effects of 1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine on the brain.

Scientific Research Applications

1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been widely used in scientific research for its potential applications in the field of neuroscience. It has been shown to interact with various neurotransmitter receptors such as dopamine, serotonin, and norepinephrine receptors. This makes it a valuable tool for studying the mechanisms underlying various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

2-ethyl-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-3-13(4-2)16(20)18-9-11-19(12-10-18)23(21,22)15-7-5-14(17)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIXBCGKMHVEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.